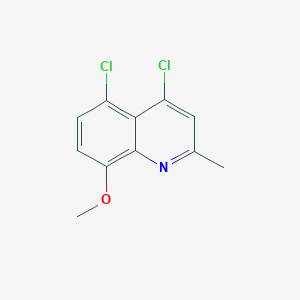

4,5-Dichloro-8-methoxy-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

927995-51-5 |

|---|---|

Molecular Formula |

C11H9Cl2NO |

Molecular Weight |

242.10 g/mol |

IUPAC Name |

4,5-dichloro-8-methoxy-2-methylquinoline |

InChI |

InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-7(12)3-4-9(15-2)11(10)14-6/h3-5H,1-2H3 |

InChI Key |

YNLAGOZGZHGMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)Cl)Cl)OC |

Origin of Product |

United States |

Modern and Advanced Synthetic Approaches for Quinoline Scaffolds

Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed, Rhodium-catalyzed reactions)

Transition-metal catalysis occupies a dominant position in the synthesis of complex quinoline-based heterocycles, offering mild reaction conditions and broad functional group tolerance. ias.ac.innih.gov Palladium (Pd) and Rhodium (Rh) catalysts are particularly prominent.

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, especially cross-coupling and tandem processes, are powerful tools for constructing quinoline rings. nih.gov These methods often involve the formation of multiple bonds in a single step, allowing for the rapid assembly of complex molecules. nih.gov For instance, a notable strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines. This process proceeds without the need for acids or bases, tolerating a wide array of functional groups, including electron-withdrawing ones like trifluoromethyl and nitro groups. scispace.comrsc.org Another approach is the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, catalyzed by palladium, which provides an efficient route to 2-arylquinolines. nih.gov Furthermore, Pd-catalyzed oxidative cyclization of o-vinylanilines with alkynes using molecular oxygen as a green oxidant offers a regioselective and sustainable path to 2,3-disubstituted quinolines. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have also been effectively employed in quinoline synthesis. An environmentally friendly protocol utilizes a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium for the reaction of anilines with allyl alcohols, yielding quinolines in moderate to good yields. rsc.org A highly efficient and regioselective method involves the Rh-catalyzed hydroacylative union of aldehydes with o-alkynyl anilines. nih.govacs.orgresearchgate.net This reaction proceeds under mild conditions to form 2-aminophenyl enones, which then cyclize to produce diversely substituted quinolines with high functional group tolerance. nih.govacs.org

Table 1: Examples of Transition Metal-Catalyzed Quinoline Syntheses

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / O₂ | Aryl allyl alcohols, Anilines | Substituted Quinolines | Additive-free; Tolerates electron-withdrawing groups. scispace.comrsc.org |

| PdCl₂ / Toluene | o-Aminocinnamonitriles, Arylhydrazines | 2-Arylquinolines | Cascade reaction; Denitrogenative addition followed by cyclization. nih.gov |

| Rh(II)acetate / TPPTS | Anilines, Allyl alcohols | Substituted Quinolines | Aqueous medium; Recyclable catalyst system. rsc.org |

| [Rh(cod)Cl]₂ / dppe | o-Alkynyl anilines, Aldehydes | Diversely Substituted Quinolines | Mild conditions; High functional group tolerance. acs.orgresearchgate.net |

Metal-Free and Organocatalytic Methodologies

In response to the need for more sustainable and cost-effective synthetic routes, metal-free and organocatalytic approaches have gained significant attention. rsc.org These methods avoid the use of potentially toxic and expensive transition metals. nih.gov

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful strategy. researchgate.net For example, an efficient one-pot procedure has been developed for the asymmetric organocatalytic synthesis of complex polycyclic hexahydrocyclopenta[b]quinoline derivatives, achieving high yields and excellent stereoselectivity. nih.govacs.org This reaction proceeds through an organocatalytic aza-Michael–aldol cascade. thieme-connect.com Various acids, such as p-Toluenesulfonic acid (p-TsOH), have been used to catalyze three-component reactions of aromatic aldehydes, amines, and alkynes to produce functionalized quinolines. researchgate.net

Metal-free synthesis can also be achieved through other means. A strategy involving the functionalization of C(sp3)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines has been developed, offering an environmentally friendly pathway to quinoline derivatives. nih.gov Another innovative metal-free method uses visible-light irradiation to generate an azide (B81097) radical from a hypervalent iodine reagent, which then reacts with cyclopropenes to form multisubstituted quinolines. acs.org

Multicomponent Reactions (MCRs) for Complex Quinoline Construction

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.orgrsc.org This approach offers high atom economy, procedural simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. rsc.orgthieme-connect.com

Several classic named reactions for quinoline synthesis can be adapted into MCR formats. The Povarov reaction, a [4+2] cycloaddition, has been utilized in multicomponent syntheses to produce substituted N-heterocycles. rsc.org For instance, a microwave-assisted, camphor (B46023) sulfonic acid (CSA)-catalyzed Povarov-type MCR of anilines, alkynes, and paraformaldehyde yields 4-aryl quinolines without a metal catalyst. rsc.org Another example involves the reaction of arynes, quinolines, and aldehydes to produce benzoxazino quinoline derivatives with good diastereoselectivity. acs.orgnih.gov These reactions showcase the power of MCRs to construct intricate molecular architectures in a single, efficient step. rsc.org

Microwave-Assisted and Green Chemistry Protocols

The principles of green chemistry, aimed at reducing waste and energy consumption, have been increasingly applied to quinoline synthesis. ijpsjournal.comresearchgate.net Microwave-assisted organic synthesis (MAOS) is a key technology in this area, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. tandfonline.comnih.govbenthamdirect.com

The Friedländer synthesis, a condensation reaction between an o-aminobenzaldehyde or ketone and a compound containing an active methylene (B1212753) group, has been significantly optimized using microwave irradiation. nih.gov Using neat acetic acid as both a solvent and catalyst, quinoline scaffolds can be constructed in as little as five minutes in excellent yields under microwave heating. nih.gov Microwave irradiation has also been successfully applied to three-component reactions to synthesize complex quinoline-based hybrids, such as dihydropyridopyrimidines and dihydropyrazolopyridines, in a catalyst-free, one-pot procedure. acs.org The use of nanocatalysts, often in conjunction with green solvents like water, represents another frontier in the sustainable synthesis of quinolines, offering high efficiency and easy catalyst recovery. acs.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Friedländer Synthesis | Several days, very poor yield (dilute acetic acid) | 5 minutes, excellent yield (neat acetic acid, 160 °C) | nih.gov |

| Pfitzinger Reaction (N-oxide synthesis) | 9-11 hours, 38-67% yield (65 °C) | 30-40 minutes, 57-84% yield (100 W) | lew.ro |

| Quinoline-4-carboxylic acid synthesis | 22 hours (reflux) | 10 minutes (closed vessel) | tandfonline.com |

Strategies for Installing Specific Substituents in this compound

The synthesis of the specific target compound, this compound, requires precise control over the placement of substituents on the pre-formed quinoline nucleus or its precursors.

Regioselective Halogenation at C4 and C5 Positions of the Quinoline Nucleus

Achieving regioselective halogenation, particularly at the C5 position of the carbocyclic ring, is a synthetic challenge. nih.gov Direct electrophilic halogenation of quinoline typically occurs on the benzene (B151609) ring at the C5 and C8 positions, but controlling the selectivity can be difficult.

A significant breakthrough is the development of a metal-free, operationally simple protocol for the remote C5–H halogenation of 8-substituted quinolines. nih.govrsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acids (like TCCA for chlorination) as the halogen source. The reaction proceeds at room temperature with high regioselectivity, providing exclusive C5-halogenation for a wide range of 8-substituted quinolines, including amides and alkoxy quinolines. nih.govrsc.org This approach is a powerful tool for introducing the C5-chloro substituent. The installation of the C4-chloro group is often achieved through different mechanisms, frequently involving the conversion of a 4-quinolone (a ketone) into the corresponding 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride (POCl₃).

Introduction and Manipulation of the Methoxy (B1213986) Group at the C8 Position

The methoxy group at the C8 position is typically installed by methylation of the corresponding 8-hydroxyquinoline (B1678124). 8-Hydroxyquinoline is a readily available starting material that can be synthesized via classic methods. The hydroxyl group at C8 can then be converted to a methoxy group through a Williamson ether synthesis, using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. researchgate.net

For instance, 8-methoxyquinoline (B1362559) has been synthesized from 8-hydroxyquinoline with a reported yield of 71%. researchgate.net The synthesis of more complex structures, like 8-methoxy-4-(4-methoxyphenyl)quinoline, has also been documented, starting from 2-methoxyphenylamine and proceeding through a cyclization reaction, demonstrating the feasibility of constructing the 8-methoxyquinoline core. nih.gov The C8 functionalization can also be influenced by using a quinoline N-oxide, which can direct reactions to the C8 position. acs.orgrsc.org

Specific Methodologies for the Methyl Group at the C2 Position

The introduction of a methyl group at the C2 position of the quinoline nucleus is a fundamental transformation that can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern on the rest of the quinoline ring and the availability of starting materials.

One of the most established methods is the Doebner-von Miller reaction . This synthesis involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone. Specifically, the use of crotonaldehyde (B89634) with a suitably substituted aniline (B41778), under acidic conditions (often using hydrochloric acid or a Lewis acid), leads to the formation of a 2-methylquinoline (B7769805) derivative. iipseries.org

Another cornerstone in quinoline synthesis is the Friedländer annulation . This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a CH2 group adjacent to two electron-withdrawing groups, or a carbonyl group). mdpi.com To achieve a C2-methyl substitution, a substituted 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone can be reacted with acetone (B3395972). nih.goviucr.org The reaction is typically catalyzed by an acid or a base. This method is particularly advantageous due to its high regioselectivity and the frequent availability of the required precursors. For instance, polysubstituted 2-methyl-4-styrylquinolines have been efficiently prepared using Friedländer annulation from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones and acetone. iucr.org

The Combes synthesis provides another route to 2-substituted quinolines. This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. iipseries.org The reaction of an appropriately substituted aniline with acetoacetone, for example, yields a 2,4-dimethylquinoline. While this method also substitutes the C4 position, it remains a primary strategy for installing the C2-methyl group. iipseries.org

More recently, variations of these methods and novel approaches have been developed. For example, the Doebner reaction , a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid, can be adapted. A study found that reacting an aromatic amine directly with pyruvic acid in ethanol (B145695) can selectively produce 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se This demonstrates a direct pathway to incorporate the C2-methyl moiety, with the C4-carboxylic acid group offering a handle for further chemical modification if needed. sci-hub.se

Metal-catalyzed reactions have also emerged as powerful tools. Rhodium-catalyzed cyclization between anilines and alkynyl esters, and cobalt-catalyzed reactions of anilines with alkynes where DMSO serves as a C1 building block, represent modern strategies for constructing the quinoline skeleton, which can be adapted for C2-methylation. mdpi.comorganic-chemistry.org

Multi-Step Synthesis Pathways for the Comprehensive Scaffold

The construction of a complex, multi-substituted quinoline such as this compound typically requires a carefully designed multi-step synthetic sequence. These pathways often begin with a substituted aniline and proceed through the formation of the quinoline core, followed by functional group interconversions to achieve the final substitution pattern.

A common and effective strategy is based on the Conrad-Limpach-Knorr synthesis . This approach begins with the condensation of a substituted aniline with a β-ketoester, such as ethyl acetoacetate. For the target molecule, a plausible starting material would be 2,3-dichloro-6-methoxyaniline.

The synthetic sequence can be outlined as follows:

Condensation: The initial step involves the reaction of the substituted aniline with ethyl acetoacetate. This condensation typically occurs under mild conditions, sometimes with a catalytic amount of acid, to form a β-anilinoacrylate intermediate. A similar reaction is reported for p-anisidine (B42471) and ethyl acetoacetate, which are refluxed in ethanol to form the corresponding enamine intermediate. asianpubs.org

Thermal Cyclization: The β-anilinoacrylate intermediate is then subjected to thermal cyclization at high temperatures. This is often carried out in a high-boiling point solvent such as Dowtherm A or mineral oil at temperatures around 250°C. asianpubs.org This intramolecular condensation and subsequent tautomerization yield a 4-hydroxy-2-methylquinoline. In the context of the target molecule, this would produce 5-chloro-4-hydroxy-8-methoxy-2-methylquinoline.

Chlorination: The final key step is the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) into a 4-chloro group. This transformation is typically achieved using a potent chlorinating agent. Phosphoryl chloride (POCl₃) is widely used for this purpose, often by heating the 4-hydroxyquinoline (B1666331) with POCl₃. asianpubs.orgresearchgate.net This step would convert 5-chloro-4-hydroxy-8-methoxy-2-methylquinoline into the desired this compound. A similar process is used to synthesize 3,4-dichloro-6-methoxy-2-methylquinoline from the corresponding 3-chloro-4-hydroxy intermediate. asianpubs.org

This general pathway highlights a robust and adaptable method for synthesizing highly substituted quinolines, allowing for the systematic construction of the core and the introduction of key functional groups in a controlled manner.

Chemical Reactivity and Targeted Derivatization of 4,5 Dichloro 8 Methoxy 2 Methylquinoline

Nucleophilic Substitution Reactions of Chlorine Atoms at C4 and C5

The chlorine atoms at positions C4 and C5 of the quinoline (B57606) ring exhibit different reactivities towards nucleophiles. The C4-chloro substituent, being on the electron-deficient pyridine (B92270) ring, is significantly more activated for nucleophilic aromatic substitution (SNAr) compared to the C5-chloro substituent on the carbocyclic ring. nih.govmdpi.com This regioselectivity is a well-documented phenomenon in quinoline chemistry, where the 4-position is consistently favored for substitution. nih.govmdpi.com

Studies on related chloroquinolines demonstrate that the C4-chloro group can be readily displaced by a variety of nucleophiles. mdpi.com These reactions typically proceed under thermal or microwave-assisted conditions and may be facilitated by a base. Common nucleophiles employed include amines, anilines, and alkoxides, leading to the formation of 4-amino, 4-anilino, and 4-alkoxy derivatives, respectively. mdpi.combeilstein-journals.org The presence of an electron-withdrawing nitro group on a bromoquinoline has been shown to activate the halogen for SNAr reactions, suggesting that the electronic environment of the quinoline core plays a crucial role. nih.gov

In contrast, the C5-chloro group is considerably less reactive towards nucleophilic displacement due to its location on the more electron-rich benzene (B151609) portion of the quinoline ring. Substitution at this position generally requires more forcing conditions or alternative catalytic pathways, such as transition-metal-catalyzed cross-coupling reactions.

Table 1: Examples of Nucleophilic Substitution on Chloroquinolines Note: This table presents generalized reactions based on the reactivity of related chloroquinolines, as specific examples for 4,5-dichloro-8-methoxy-2-methylquinoline are not detailed in the provided sources.

| Position | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| C4 | Primary/Secondary Amines (e.g., R₂NH) | 4-Amino-5-chloro-8-methoxy-2-methylquinoline | Heating in a solvent like ethanol (B145695), DMF, or water; often with a base or under microwave irradiation. mdpi.combeilstein-journals.org |

| C4 | Anilines (e.g., ArNH₂) | 4-Anilino-5-chloro-8-methoxy-2-methylquinoline | Microwave-mediated, often in a THF/water mixture. beilstein-journals.org |

| C4 | Alkoxides (e.g., RONa) | 4-Alkoxy-5-chloro-8-methoxy-2-methylquinoline | Reaction with sodium alkoxide in the corresponding alcohol. |

| C4 | Thiols (e.g., RSH) | 4-Sulfanyl-5-chloro-8-methoxy-2-methylquinoline | Reaction with a thiol in the presence of a base. mdpi.com |

Electrophilic Aromatic Substitution Patterns Influenced by Halogen and Methoxy (B1213986) Groups

Electrophilic aromatic substitution (EAS) on the quinoline nucleus preferentially occurs on the benzene ring (positions 5, 6, 7, and 8) over the electron-deficient pyridine ring. quimicaorganica.org In this compound, the directing effects of the existing substituents determine the position of further substitution.

The substituents exert the following influences:

8-Methoxy group (-OCH₃): This is a powerful activating, ortho, para-directing group. It strongly activates the C7 (ortho) and C5 (para) positions. Since C5 is already chlorinated, the primary influence of the methoxy group is to direct incoming electrophiles to the C7 position.

5-Chloro group (-Cl): This is a deactivating, ortho, para-directing group. It directs towards C6 (ortho) and C8 (para).

2-Methyl group (-CH₃): This is a weakly activating group on the pyridine ring and has a minor influence on substitution at the carbocyclic ring.

4-Chloro group (-Cl): This group primarily deactivates the pyridine ring.

Functional Group Interconversions Involving the Halogen and Methoxy Substituents

The chloro and methoxy groups on the this compound scaffold can be chemically transformed to introduce new functionalities.

Reduction of Chloro Groups: The chlorine atoms can be removed and replaced with hydrogen atoms through reductive dehalogenation. This is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This conversion can be useful for accessing derivatives that lack the halogen atoms.

Conversion of the Methoxy Group: The 8-methoxy group can be converted into a hydroxyl group. nih.gov This is typically accomplished through demethylation using strong acids like HBr or Lewis acids such as BBr₃. The resulting 8-hydroxyquinoline (B1678124) derivative can then serve as a handle for further functionalization, such as etherification or esterification. In one study, the conversion of a methoxide (B1231860) group to a hydroxide (B78521) group was confirmed by the disappearance of the methoxide signal in the 1H NMR spectrum and the appearance of a new broad singlet for the hydroxyl proton. nih.gov

Table 2: Examples of Functional Group Interconversions

| Functional Group | Reaction | Typical Reagent(s) | Product |

|---|---|---|---|

| Chloro groups | Reductive Dehalogenation | LiAlH₄ | 8-methoxy-2-methylquinoline (B1296761) |

| 8-Methoxy group | Demethylation | BBr₃, HBr | 4,5-dichloro-2-methylquinolin-8-ol |

Alkylation and Arylation Reactions on the Quinoline Ring

Introducing new alkyl and aryl groups onto the quinoline ring can be achieved through modern cross-coupling and C-H activation strategies. These methods allow for the formation of carbon-carbon bonds at specific positions.

Palladium-Catalyzed Cross-Coupling: While the C4-chloro group is susceptible to nucleophilic substitution, both the C4- and C5-chloro groups can potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would couple the quinoline core with boronic acids, alkenes, or alkynes, respectively, to form C-C bonds at the C4 or C5 position.

C-H Alkylation and Arylation: Directed C-H activation provides a powerful tool for functionalizing otherwise unreactive C-H bonds. Palladium-catalyzed meta-C-H alkylation and arylation have been developed using specialized ligands and transient mediators like modified norbornenes. nih.gov For the this compound scaffold, this could potentially enable functionalization at the C7 position, which is meta to the C5-chloro group. The use of a tailored quinoline-based ligand has been shown to be crucial for these reactions to proceed efficiently with a broad range of alkyl and aryl iodides. nih.gov

Direct Arylation: Direct arylation methods, often catalyzed by copper or palladium, can form a bond between an aromatic C-H and an aryl halide. beilstein-journals.orgresearchgate.net The regioselectivity of such reactions on the this compound ring would be influenced by the directing groups, with the C7 position being a likely candidate for functionalization due to the influence of the 8-methoxy group.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late step in a synthetic sequence, allowing for the rapid diversification of a complex molecular scaffold. For this compound, LSF strategies can leverage the distinct reactivity of its different positions to create a library of analogs.

A relay strategy combining multiple reaction types can be highly effective. For example:

Selective Nucleophilic Substitution at C4: The more reactive C4-chloro group can be selectively replaced with various amines, alcohols, or thiols, creating a first level of diversity while leaving the C5-chloro group intact for subsequent reactions. mdpi.com

Cross-Coupling at C5: The remaining C5-chloro group can then be functionalized using palladium-catalyzed cross-coupling reactions to introduce a wide array of aryl or alkyl substituents.

C-H Functionalization at C7: The C-H bond at the C7 position, activated by the 8-methoxy group, can be targeted for late-stage electrophilic substitution or transition-metal-catalyzed C-H activation/arylation reactions. nih.govnih.gov

Modification of Substituents: The 8-methoxy group can be demethylated to an 8-hydroxyl group, which opens up another avenue for diversification through etherification or esterification. nih.gov

This multi-pronged approach, which exploits the inherent and differential reactivity of the scaffold, enables the systematic and efficient generation of a diverse range of derivatives from a single, advanced intermediate. nih.gov

Advanced Spectroscopic and Computational Investigations of 4,5 Dichloro 8 Methoxy 2 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra are fundamental for identifying the different types of protons, carbons, and nitrogens in a molecule.

¹H NMR: The proton NMR spectrum of 4,5-Dichloro-8-methoxy-2-methylquinoline would show distinct signals for each unique proton. The aromatic protons on the quinoline (B57606) ring would appear in the typical downfield region (around 7.0-8.5 ppm), with their splitting patterns (doublets, triplets, etc.) revealing their coupling relationships with neighboring protons. The methyl group protons (C-CH₃) would produce a singlet in the upfield region (around 2.5 ppm), while the methoxy (B1213986) group protons (O-CH₃) would also appear as a singlet, typically between 3.5 and 4.0 ppm. For a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the methoxy and methyl protons show singlets at 3.99 ppm and 2.64 ppm, respectively. atlantis-press.com

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. For this molecule, distinct peaks would be observed for the methyl carbon, the methoxy carbon, and the eleven carbons of the quinoline core. The chemical shifts of the quinoline carbons are influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy group. Quaternary carbons (those without attached protons) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). youtube.com

¹⁵N NMR: Although less common, ¹⁵N NMR can be used to probe the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen is sensitive to hybridization and substitution, providing valuable data on the electronic structure of the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C6-H) | 7.0 - 8.0 | Doublet |

| Aromatic-H (C7-H) | 7.0 - 8.0 | Doublet |

| Aromatic-H (C3-H) | 7.0 - 8.0 | Singlet |

| Methyl (C2-CH₃) | ~2.6 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 155 - 165 |

| C3 | 120 - 130 |

| C4 | 140 - 150 |

| C4a | 125 - 135 |

| C5 | 125 - 135 |

| C6 | 115 - 125 |

| C7 | 110 - 120 |

| C8 | 150 - 160 |

| C8a | 140 - 150 |

| C2-CH₃ | 20 - 30 |

Two-dimensional NMR techniques are powerful tools for assembling the molecular puzzle by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in a COSY spectrum would confirm the connectivity of protons on the aromatic ring, for instance, showing a correlation between the protons at the C6 and C7 positions. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons they are directly attached to. youtube.comyoutube.com This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the proton signal of the methyl group would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comyoutube.com It is invaluable for connecting molecular fragments and positioning substituents. For example, an HMBC spectrum would show a correlation between the methyl protons and the C2 carbon of the quinoline ring, and between the methoxy protons and the C8 carbon, confirming the positions of these groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the 3D conformation of the molecule. A NOESY spectrum could, for example, show a correlation between the C2-methyl protons and the proton at the C3 position, indicating their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. mdpi.com

For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₁H₉Cl₂NO. epa.govchemsrc.com The monoisotopic mass is calculated to be 241.006119 g/mol . epa.gov A key feature in the mass spectrum would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with a specific intensity ratio, confirming the presence of two chlorine atoms.

The fragmentation pattern provides structural information. In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, and the resulting charged fragments are detected. Likely fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a chlorine radical (•Cl), or cleavage of the quinoline ring system.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl₂NO | epa.govchemsrc.com |

| Molecular Weight | 242.10 g/mol | chiralen.com |

| Monoisotopic Mass | 241.006119 g/mol | epa.gov |

X-ray Crystallography for Solid-State Structure and Conformation Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can calculate the positions of individual atoms, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related quinoline structures reveals key insights. A crystallographic study would confirm the planarity of the quinoline ring system. It would also precisely define the orientation of the methoxy group relative to the ring and any slight deviations from planarity caused by steric hindrance between the substituents, particularly the chlorine atom at the C5 position and the methoxy group at the C8 position. Furthermore, the analysis would reveal intermolecular interactions, such as pi-stacking or halogen bonding, that dictate how the molecules pack in the crystal lattice.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching within the quinoline ring, C-O stretching of the methoxy group, and C-Cl stretching bands. Analysis of quinoline derivatives often utilizes FT-IR to confirm structural features. mdpi.com

FT-Raman Spectroscopy: FT-Raman is a complementary technique that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the quinoline ring system and substituents, often providing clearer signals for the aromatic ring vibrations and the C-Cl bonds than FT-IR.

In conjunction with computational methods, vibrational spectroscopy can be used for detailed conformational analysis.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| C=C / C=N (Ring) | Stretching | 1500 - 1650 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

Computational Chemistry Approaches for Electronic and Structural Properties

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. dergipark.org.tr DFT calculations can predict and rationalize a wide range of molecular properties.

For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) could be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with X-ray crystallography data.

Predict Vibrational Spectra: Calculate theoretical FT-IR and FT-Raman spectra, which aids in the assignment of experimental vibrational bands. dergipark.org.tr

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.

These computational investigations provide a deeper understanding of the molecule's intrinsic properties that govern its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry. acs.orgtandfonline.com This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

The optimized geometry provides insights into the planarity of the quinoline ring system and the spatial orientation of its substituents: the two chlorine atoms, the methoxy group, and the methyl group. These structural parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-Cl | 1.74 | C3-C4-C5 | 120.5 |

| C5-Cl | 1.73 | C4-C5-C6 | 121.0 |

| C8-O | 1.36 | C7-C8-O | 119.8 |

| O-CH3 | 1.43 | C8-O-CH3 | 117.5 |

| C2-CH3 | 1.51 | C1-C2-CH3 | 122.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature for this compound was not found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical stability and reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the electron-deficient dichlorinated pyridine (B92270) ring. A smaller HOMO-LUMO gap would suggest higher reactivity. arabjchem.orgtandfonline.com

Table 2: Hypothetical Frontier Molecular Orbital Properties (Illustrative)

| Property | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods, particularly DFT, can predict spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate the theoretical ¹H and ¹³C chemical shifts. arabjchem.org These predicted shifts can then be correlated with experimental data to confirm the molecular structure. In this compound, the electron-withdrawing chlorine atoms and the electron-donating methoxy group would have distinct effects on the chemical shifts of nearby protons and carbon atoms.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, typically π → π* transitions in aromatic systems, which correspond to the absorption maxima (λ_max) observed experimentally.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (H6) | 7.2 ppm | Not Available |

| ¹³C NMR (C4) | 145 ppm | Not Available |

| UV-Vis (λ_max) | 320 nm | Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature for this compound was not found.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. acs.orgnih.gov For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation of the methoxy and methyl groups.

Furthermore, MD simulations can provide insights into the effects of different solvents on the molecule's conformation and stability. By simulating the molecule in an explicit solvent environment (e.g., water or an organic solvent), one can study the solute-solvent interactions and how they influence the molecule's properties. nih.gov This is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions. The stability of the molecule in an aqueous environment can be assessed through these simulations. nih.gov

Biological Activities and Proposed Molecular Mechanisms of Action for 4,5 Dichloro 8 Methoxy 2 Methylquinoline Analogs

Anti-infective Potentials

Quinoline (B57606) derivatives have been extensively investigated for their ability to combat a range of infectious diseases, driven by the emergence of drug-resistant pathogens. nih.gov The core structure allows for diverse chemical modifications, leading to compounds with activity against bacteria, fungi, viruses, and protozoa. nih.gov

Antibacterial Activity and In Vitro Efficacy Against Pathogenic Strains

Analogs of 4,5-dichloro-8-methoxy-2-methylquinoline, particularly those sharing the 8-methoxy-4-methyl-quinoline core, have demonstrated notable antibacterial properties. Studies on various substituted 8-methoxy-4-methyl-quinoline derivatives have revealed their potential to inhibit the growth of pathogenic bacterial strains. For instance, certain azetidinyl and thiazolidinyl derivatives of 8-methoxy-4-methyl-2-aminoquinoline have shown significant activity against both Gram-positive and Gram-negative bacteria.

The mechanism of antibacterial action for many quinoline-based compounds is attributed to the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription. mdpi.com By targeting this enzyme, these compounds induce DNA strand breaks, leading to an accumulation of oxidative stress and ultimately bacterial cell death. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected 8-Methoxy-4-methyl-quinoline Analogs Note: Data represents activity of related compounds, not the specific subject compound.

| Compound Type | Test Organism | Activity (Inhibition Zone in mm) | Reference |

|---|---|---|---|

| Azetidinyl-quinoline derivative | S. aureus | 28 | nih.gov |

| Azetidinyl-quinoline derivative | E. coli | 26 | nih.gov |

| Thiazolidinyl-quinoline derivative | S. aureus | 25 | nih.gov |

| Thiazolidinyl-quinoline derivative | E. coli | 24 | nih.gov |

| Ampicillin (Standard) | S. aureus | 30 | nih.gov |

| Ampicillin (Standard) | E. coli | 28 | nih.gov |

Antifungal Activity and Susceptibility Profiling

The antifungal potential of quinoline derivatives is well-documented, with 8-hydroxyquinolines being a particularly studied class. researchgate.net Analogs featuring chloro substitutions on the quinoline ring have shown enhanced fungitoxicity. Studies on various mono- and dichloro-8-quinolinols have demonstrated their efficacy against a range of fungal pathogens. bohrium.com The presence of chlorine atoms on the quinoline nucleus, similar to the 4,5-dichloro substitution pattern of the title compound, is often associated with potent antifungal effects. bohrium.com

The mechanism of antifungal action for 8-hydroxyquinoline (B1678124) derivatives is believed to involve the chelation of essential metal ions, disrupting fungal metabolism. Furthermore, these compounds can interfere with the fungal cell wall integrity. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Chloro-substituted Quinoline Analogs Note: Data represents activity of related compounds, not the specific subject compound.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5,7-dichloro-8-hydroxyquinoline | Aspergillus niger | 0.5 | bohrium.com |

| 5,7-dichloro-8-hydroxyquinoline | Trichoderma viride | 0.5 | bohrium.com |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivative (A14) | Cryptococcus neoformans | ≤ 0.0313–2 | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivative (A14) | Candida glabrata | ≤ 0.0313–2 | nih.gov |

| Fluconazole (Standard) | Cryptococcus neoformans | 2->16 | nih.gov |

Antiviral Activity, Including HIV-1 Latency Reversal

Quinoline-based compounds have emerged as a promising scaffold for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.gov A key challenge in HIV treatment is the persistence of latent viral reservoirs that are unaffected by conventional antiretroviral therapy (ART). nih.gov "Shock and kill" strategies aim to reactivate these latent proviruses using latency-reversing agents (LRAs), making the infected cells susceptible to elimination. nih.gov

Certain quinoline derivatives have been identified as potential LRAs. For example, 4-phenylquinoline-8-amine has been shown to induce HIV-1 reactivation from latency, particularly in combination with other agents like PKC agonists. nih.gov These compounds can trigger viral gene expression and subsequently induce apoptosis in the reactivated, latently infected cells. nih.gov While direct studies on this compound are limited, its structural similarity to other LRAs suggests a potential avenue for investigation. Simplified analogs of bryostatin, known as bryologs, which are also PKC modulators, have demonstrated the ability to induce HIV from latency and inhibit viral replication. nih.gov

Antimalarial Activity, with Focus on Chloroquine-Resistant Strains

The quinoline core is famously present in the antimalarial drug chloroquine (B1663885). However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarials. researchgate.net Analogs of this compound are of interest due to the known activity of substituted quinolines against resistant malaria parasites.

The mechanism of action of many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. researchgate.net This leads to the accumulation of toxic free heme, which kills the parasite. Resistance to chloroquine is often linked to increased drug efflux from the parasite, mediated by transporters like PfCRT. researchgate.net Research has focused on designing quinoline analogs that can overcome these resistance mechanisms. For instance, hybrid molecules combining the quinoline scaffold with other pharmacophores have shown efficacy against both chloroquine-sensitive and -resistant strains. researchgate.net

**Table 3: In Vitro Antimalarial Activity of Selected Quinoline Analogs Against P. falciparum*** *Note: Data represents activity of related compounds, not the specific subject compound.

| Compound Type | Strain | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-Triazole Hybrid | Chloroquine-Sensitive (RKL-2) | 0.391 - 1.033 | researchgate.net |

| Quinoline-Triazole Hybrid | Chloroquine-Resistant (RKL-9) | 0.684 - 1.778 | researchgate.net |

| Quinine | Chloroquine-Resistant | <0.2 (µM) | nih.gov |

| Chloroquine | Chloroquine-Resistant | - | nih.gov |

Antitubercular and Antiprotozoal Activities

Quinoline derivatives have demonstrated significant potential as antitubercular agents, targeting Mycobacterium tuberculosis (Mtb). nih.gov The 8-hydroxyquinoline scaffold, in particular, has yielded compounds with potent activity against Mtb, including rapidly bactericidal effects. nih.gov The introduction of substituents on the quinoline ring can modulate this activity. nih.gov

The antitubercular mechanism of some quinolines involves the inhibition of mycobacterial DNA gyrase. mdpi.com For 8-hydroxyquinolines, the activity can be potentiated by copper, suggesting a mechanism involving metal chelation and disruption of essential mycobacterial processes. nih.gov

In addition to their antitubercular properties, quinoline and quinoxaline (B1680401) derivatives have been investigated for their antiprotozoal activity against parasites like Leishmania donovani and Trypanosoma brucei. nih.govmdpi.com Certain 2-substituted quinolines have shown efficacy in reducing parasite burden in animal models of leishmaniasis. nih.gov

Anticancer and Cytotoxic Activities

The cytotoxic properties of quinoline derivatives against various cancer cell lines have been a subject of intense research. Analogs of this compound are of interest due to the established anticancer potential of substituted quinolines. The presence of a methoxy (B1213986) group, as seen in methoxyflavone analogs, can influence cytotoxic effects, with its position on the ring system being a critical determinant of activity. nih.gov

The anticancer mechanisms of quinoline derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For instance, some quinoline derivatives have been shown to induce apoptosis through the activation of caspases and upregulation of tumor suppressor proteins like p53. The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 4: In Vitro Cytotoxic Activity of Selected Quinoline Analogs Against Cancer Cell Lines Note: Data represents activity of related compounds, not the specific subject compound.

| Compound Type | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Indolo[2,3-b]quinoline derivative (BAPPN) | HepG2 (Liver) | 3.3 | |

| Indolo[2,3-b]quinoline derivative (BAPPN) | MCF-7 (Breast) | 3.1 | |

| Indolo[2,3-b]quinoline derivative (BAPPN) | A549 (Lung) | 9.96 | |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mtb | 0.63-1.25 (µM) | nih.gov |

| 1,3-thiazolium-5-thiolate derivative (MIH 2.4Bl) | MCF-7 (Breast) | 53.3 (µM) | nih.gov |

In Vitro Studies on Cancer Cell Lines (e.g., Inhibition of Proliferation, Induction of Apoptosis, Cell Cycle Arrest)

Analogs of this compound and other quinoline derivatives have demonstrated significant in vitro activity against various cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.

For instance, certain quinoline derivatives have been reported to exhibit potent antiproliferative activity against breast, lung, and central nervous system (CNS) tumor cell lines. rsc.org Some derivatives have shown selective cytotoxicity towards cancer cells over normal cells. nih.gov The cytotoxic properties of these compounds are often linked to their ability to induce apoptosis. rsc.orgnih.gov

Cell cycle analysis has revealed that some quinoline derivatives can cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase or the G0/G1 phase, thereby inhibiting cancer cell growth. nih.govnih.govmdpi.com For example, one study found that a quinoline derivative arrested colon adenocarcinoma cells at the G2/M phase, while another reported a derivative that caused G0/G1 phase arrest in lung and esophageal cancer cells. nih.govmdpi.com The induction of apoptosis is a common mechanism, with studies showing that quinoline derivatives can trigger mitochondrial-dependent apoptotic pathways. nih.govnih.gov

Below is a table summarizing the in vitro anticancer activities of selected quinoline derivatives.

Investigations into Molecular Targets and Signaling Pathways (e.g., Tubulin, Histone Deacetylases (HDACs), PI3K/AKT/mTOR, Topoisomerase II, DNA Gyrase, Lanosterol-14α-demethylase)

The anticancer effects of quinoline derivatives are mediated through their interaction with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation.

Tubulin: Several quinoline derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov They often target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.govmdpi.com

PI3K/AKT/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently overactive in many cancers. nih.govfrontiersin.org Novel quinoline derivatives have been designed as potent dual inhibitors of PI3K and mTOR. nih.govfrontiersin.orgnih.gov These compounds have demonstrated the ability to down-regulate key biomarkers in this pathway, such as phosphorylated Akt and S6 ribosomal protein. nih.govnih.gov

Topoisomerase II and DNA Gyrase: Quinolines are also known to target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.govscholarsportal.inforesearchgate.netmdpi.com This mechanism is the basis for the antibacterial activity of quinolone antibiotics. mdpi.com Some quinoline derivatives have also been investigated as inhibitors of human topoisomerase II, an enzyme involved in DNA replication and a target for some anticancer drugs. arabjchem.orgjetir.org

The table below provides an overview of the molecular targets of certain quinoline derivatives.

Other Pharmacological Activities Explored in Quinoline Derivatives (e.g., Anti-inflammatory, Antioxidant, Antiepileptic, Anti-Alzheimer)

Beyond their anticancer properties, quinoline derivatives exhibit a wide range of other pharmacological activities.

Anti-inflammatory Activity: Quinoline-based compounds have been developed as anti-inflammatory agents that target various pharmacological targets, including cyclooxygenase (COX). nih.govresearchgate.netbenthamdirect.com Some quinoline carboxylic acid derivatives have shown significant anti-inflammatory properties in vitro. nih.gov

Antioxidant Activity: Many quinoline derivatives have demonstrated antioxidant properties. ingentaconnect.combenthamdirect.comingentaconnect.commdpi.com The presence of certain substituents on the quinoline ring can play a significant role in their antioxidant capacity. ingentaconnect.com

Antiepileptic Activity: Several quinoline derivatives have been synthesized and evaluated for their anticonvulsant effects. nih.govresearchgate.netnih.govresearchgate.net Some have shown potent activity in animal models of epilepsy. nih.govnih.gov

Anti-Alzheimer's Disease Activity: The multifactorial nature of Alzheimer's disease has led to the investigation of quinoline derivatives as multi-target agents. nih.govresearchgate.netgoogle.com These compounds have been designed to inhibit cholinesterases, reduce neuroinflammation, and possess neuroprotective effects. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies Correlating Substituent Effects with Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of quinoline derivatives influences their biological activity and for guiding the design of more potent and selective compounds. nih.govbenthamdirect.comresearchgate.netresearchgate.net

For anticancer quinoline derivatives, SAR studies have revealed that the nature and position of substituents on the quinoline ring are critical for their efficacy. researchgate.netresearchgate.net For example, in a series of 3-phenyltrifluoromethyl quinoline derivatives, the presence of an electronegative group on the phenyl ring was found to be important for their growth inhibitory action on breast cancer cells. researchgate.net

In the context of anti-inflammatory quinoline derivatives, the type of substituent can determine the specific pharmacological target. For instance, quinolines with a carboxamide moiety have shown antagonism towards the TRPV1 receptor, while those with a carboxylic acid group have exhibited COX inhibition. nih.gov

For PI3K/mTOR inhibitors, the introduction of acrylamide (B121943) functionalities at the C-4 position of the quinoline ring has been explored to enhance binding affinity by interacting with specific amino acid residues in the active site. nih.govfrontiersin.org

In Silico Molecular Docking and Ligand-Protein Interaction Analyses to Elucidate Binding Modes

In silico molecular docking and ligand-protein interaction analyses are powerful computational tools used to predict and analyze the binding of quinoline derivatives to their molecular targets. mdpi.comresearchgate.net These studies provide valuable insights into the binding modes and key interactions that govern the biological activity of these compounds.

For instance, molecular docking studies have been used to understand how quinoline-based tubulin inhibitors bind to the colchicine binding site of tubulin. These studies have revealed the crucial amino acid residues involved in the interaction. nih.govmdpi.com

In the development of PI3K/mTOR inhibitors, molecular docking has been instrumental in designing quinoline derivatives that can form specific hydrogen bonds with residues at the entrance of the PI3Kα active site, thereby enhancing their inhibitory potency. nih.govfrontiersin.org

Similarly, docking studies have confirmed the intercalative binding mode of certain quinoline derivatives with DNA, which is a mechanism for their cytotoxic effects. nih.govresearchgate.net These computational approaches are essential for the rational design and optimization of new quinoline-based therapeutic agents.

Applications of the 4,5 Dichloro 8 Methoxy 2 Methylquinoline Scaffold in Contemporary Medicinal Chemistry Research

Role as a Privileged Molecular Framework for Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a valuable starting point for the design of novel drugs. Quinoline (B57606) and its derivatives are widely regarded as privileged structures in medicinal chemistry due to their presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anti-malarial, anticancer, and anti-inflammatory properties. nih.govmdpi.com

However, a thorough review of the scientific literature reveals a lack of specific studies that have formally designated 4,5-Dichloro-8-methoxy-2-methylquinoline as a privileged molecular framework. While its quinoline core suggests potential for such a role, dedicated research to establish its binding promiscuity and therapeutic versatility across different target classes has not been published. Therefore, while the broader quinoline class is considered privileged, this specific compound has not been individually characterized as such in the available scientific literature.

Strategies for Lead Compound Identification and Optimization

Lead identification and optimization are critical stages in the drug discovery process, involving the identification of a promising compound and the subsequent modification of its chemical structure to enhance its efficacy, selectivity, and pharmacokinetic properties. Common strategies for lead optimization include structure-activity relationship (SAR) studies, computational modeling, and the synthesis of analog libraries.

Specific research detailing the identification of This compound as a lead compound and subsequent optimization efforts is not available in the public domain. While general principles of lead optimization are well-established in medicinal chemistry, their direct application to this particular quinoline derivative, including detailed SAR studies or the development of optimized analogs, has not been documented in published research.

Design and Synthesis of Multi-Targeted Agents Based on the Quinoline Nucleus

The development of multi-targeted agents, which are single molecules designed to interact with multiple biological targets, is a growing strategy in drug discovery, particularly for complex diseases like cancer. nih.govmdpi.com The quinoline scaffold has been explored as a basis for such agents due to its ability to be functionalized at various positions. nih.govmdpi.com

There is no specific research available on the design and synthesis of multi-targeted agents based on the This compound nucleus. While studies on other quinoline derivatives have demonstrated the feasibility of creating multi-target inhibitors, for instance, by targeting multiple receptor tyrosine kinases, this specific compound has not been reported as the core for such an approach. nih.gov A study on a related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been conducted for its potential in cancer treatment by modulating the PI3K/AKT/mTOR pathway, but this does not directly involve the 4,5-dichloro-substituted scaffold. nih.gov

Exploration of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a potentially synergistic or dual mode of action. rsc.orgnih.gov The quinoline moiety is a common component in the design of hybrid molecules, particularly in the development of new antimalarial and anticancer agents. rsc.orgnih.govresearchgate.netacs.org

A review of the scientific literature indicates that there are no published studies on the exploration of hybrid molecules that specifically incorporate the This compound scaffold with other pharmacophores. While the synthesis of quinoline-based hybrids is an active area of research, with examples including quinoline-pyrimidine and quinoline-sulfonamide hybrids, there is no documented research that utilizes this particular dichlorinated quinoline derivative as a building block for such hybrid structures. acs.orgrsc.org

Potential Applications of 4,5 Dichloro 8 Methoxy 2 Methylquinoline in Materials Science and Biotechnology

Utilization in Optoelectronic Devices Due to Optical and Electrical Properties

Quinoline (B57606) derivatives are gaining popularity in the field of third-generation photovoltaics and optoelectronics. nih.govresearchgate.net Their conjugated molecular structure is a key feature, often leading to desirable electronic and optical properties. ossila.com This structure allows for the energy gap of the molecule to be tuned through functional group conversions, a critical aspect in the design of materials for specific applications. ossila.com

Compounds based on the quinoline scaffold are investigated as materials for the emission layer of Organic Light-Emitting Diodes (OLEDs) and in the fabrication of dye-sensitized solar cells (DSSCs). nih.govossila.comdergipark.org.tr The electron-transporting capabilities, coupled with high thermal and chemical stability, make quinoline derivatives attractive for these technologies. researchgate.net For instance, a blue-emitting quinoline-based material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), was successfully used in an OLED device that showed a low turn-on voltage of 2.8 eV and a bright blue emission. uconn.edu

While the specific optical and electrical characteristics of 4,5-dichloro-8-methoxy-2-methylquinoline have not been detailed in the available research, its core quinoline structure suggests potential relevance in this field. The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group would be expected to influence its electronic energy levels and, consequently, its photophysical properties. Further research would be required to determine its suitability for optoelectronic devices.

Integration into Functional Materials, Dyes, and Smart Material Systems

The same properties that make quinolines attractive for optoelectronics also make them suitable for use as functional dyes. ossila.com The ability to tune the molecular structure to control the absorption and emission of light is the fundamental principle behind the design of organic dyes. Quinoline derivatives are specifically used to synthesize dyes for applications like DSSCs. ossila.com

The integration of such molecules into larger systems can create functional or "smart" materials that respond to external stimuli. The chromophoric nature of the quinoline core is central to this potential. While detailed research on integrating this compound into specific dyes or smart materials is not presently available, its chemical structure is indicative of its potential as a chromophore. The specific absorption and emission wavelengths would be determined by its precise substitution pattern, which includes the dichloro, methoxy, and methyl groups.

Conclusion and Future Research Directions for 4,5 Dichloro 8 Methoxy 2 Methylquinoline

Summary of Current Academic Achievements and Knowledge Gaps

Currently, the academic achievements directly related to 4,5-dichloro-8-methoxy-2-methylquinoline are limited. Its primary presence in the scientific literature is as a cataloged chemical entity, with basic physicochemical properties noted by commercial suppliers.

Table 1: Physicochemical Properties of Related Quinoline (B57606) Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|---|

| This compound | 927995-51-5 | C₁₁H₉Cl₂NO | 242.10 | Dichloro, methoxy (B1213986), and methyl substitutions. |

| 4-Chloro-8-methoxy-2-methylquinoline | 64951-58-2 | C₁₁H₁₀ClNO | 207.66 | Monochloro version of the target compound. sigmaaldrich.com |

| 4-Hydroxy-8-methoxy-2-methylquinoline | 15644-89-0 | C₁₁H₁₁NO₂ | 189.21 | Potential precursor for chlorination. |

The significant knowledge gap lies in its biological activity and potential therapeutic applications. While the broader quinoline family exhibits a vast range of pharmacological effects—from anticancer to antimicrobial—the specific contributions of the 4,5-dichloro and 8-methoxy substitution pattern on the 2-methylquinoline (B7769805) core remain uninvestigated. researchgate.netresearchgate.netmdpi.com The synthesis of this compound is documented, but detailed studies on its reactivity and potential for further chemical modification are scarce.

Unexplored Synthetic Avenues for Further Derivatization

The presence of two chloro-substituents on the this compound scaffold offers significant opportunities for derivatization through nucleophilic substitution reactions. The chlorine at position 4 is particularly activated towards displacement, a common feature in quinoline chemistry that allows for the introduction of a wide variety of functional groups. nih.gov

Potential Derivatization Reactions:

Nucleophilic Aromatic Substitution (SNA_r_): The chloro groups, especially at the 4-position, are susceptible to substitution by various nucleophiles. This allows for the introduction of amines, thiols, and alkoxides, which can significantly alter the molecule's biological and physical properties. For instance, reacting the compound with different amines could generate a library of 4-aminoquinoline (B48711) derivatives, a class known for its antimalarial and anticancer activities. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions. This would enable the introduction of aryl, vinyl, and amino moieties, creating a diverse set of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov

Modification of the Methoxy Group: The 8-methoxy group could be demethylated to the corresponding 8-hydroxyquinoline (B1678124). This phenol (B47542) functionality can then be used as a handle for further derivatization, such as etherification or esterification, to modulate properties like solubility and cell permeability.

Functionalization of the Methyl Group: The 2-methyl group can undergo condensation reactions with aromatic aldehydes (a Knoevenagel-type condensation) to form styrylquinolines, which have shown interesting photophysical and biological properties. nih.gov

These unexplored synthetic pathways provide a fertile ground for creating novel chemical entities based on the this compound scaffold.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A significant void in the current knowledge is the mechanism of action of this compound at both the molecular and cellular levels. Future research should focus on elucidating how this specific substitution pattern influences biological activity.

Proposed Mechanistic Studies:

Target Identification: High-throughput screening against various biological targets, such as kinases, topoisomerases, and proteasomes, could identify potential protein partners. ijfans.orgnih.gov The quinoline scaffold is known to interact with DNA gyrase and topoisomerase, making these enzymes primary candidates for investigation. ijfans.org

Enzyme Inhibition Assays: Once potential targets are identified, detailed enzymatic assays can be performed to determine the inhibitory potency (e.g., IC₅₀ values) and the mode of inhibition (e.g., competitive, non-competitive).

Cellular Assays: The effect of the compound on cellular processes such as cell proliferation, apoptosis, cell cycle progression, and cell migration should be investigated in various cell lines. researchgate.net For example, studies on cancer cell lines could reveal potential antiproliferative effects. arabjchem.org

Biophysical Techniques: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to study the direct binding of the compound to its target protein, providing thermodynamic and kinetic parameters of the interaction.

Understanding the molecular and cellular mechanisms is crucial for the rational optimization of this compound into a potential therapeutic lead.

Development of Novel Integrated Computational and Experimental Methodologies for Rational Design

The integration of computational and experimental approaches can significantly accelerate the drug discovery process for quinoline-based compounds. nih.gov For this compound, a rational design strategy can be implemented to guide the synthesis of more potent and selective analogues. acs.orgresearchgate.net

Table 2: Integrated Design Methodologies

| Methodology | Application | Potential Outcome |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | To correlate the 3D structural features of a series of synthesized analogues with their biological activity. mdpi.com | Development of predictive models to guide the design of new derivatives with enhanced potency. |

| Molecular Docking | To predict the binding mode and affinity of the compound and its derivatives within the active site of a target protein. | Prioritization of synthetic targets and understanding key ligand-protein interactions. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the ligand-protein complex over time. | Assessment of the stability of the predicted binding mode and identification of key residues for interaction. |

| High-Throughput Synthesis | To rapidly generate a library of derivatives based on computational predictions for experimental testing. | Efficient exploration of the chemical space around the core scaffold. |

By combining these in silico methods with targeted synthesis and biological evaluation, a feedback loop can be created to systematically refine the structure of this compound for a desired biological effect. mdpi.com

Prospects for the Quinoline Scaffold in Emerging Research Areas

The quinoline scaffold is not limited to traditional medicinal chemistry; it is also finding applications in new and emerging research fields. The unique electronic and photophysical properties of quinoline derivatives make them suitable for a variety of advanced applications.

Emerging Research Areas for Quinoline Scaffolds:

Fluorescent Probes and Bio-imaging: Substituted quinolines can exhibit fluorescence, and their photophysical properties can be tuned by altering the substitution pattern. nih.govnih.gov This makes them promising candidates for the development of small-molecule fluorescent probes for live-cell imaging and sensing of biological analytes.

Materials Science: Quinoline-based compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials due to their charge-transport properties. scirp.org

Photodynamic Therapy (PDT): Certain quinoline derivatives can act as photosensitizers, which upon activation with light, generate reactive oxygen species that can kill cancer cells.

Targeted Drug Delivery: The quinoline scaffold can be incorporated into larger drug delivery systems or conjugated to targeting moieties to achieve selective delivery of therapeutic agents to diseased tissues.

The derivatization of this compound could lead to novel compounds with interesting properties for these cutting-edge applications, expanding the utility of this versatile scaffold beyond conventional drug development. sciencedaily.com

Q & A

Q. What are the common synthetic routes for 4,5-Dichloro-8-methoxy-2-methylquinoline?

Methodological Answer: The synthesis typically involves modular strategies to introduce substituents at specific positions on the quinoline core. Key approaches include:

- Conrad-Limpach synthesis : Reacting substituted anilines (e.g., m-chloroaniline derivatives) with β-ketoesters under thermal cyclization conditions .

- Halogenation post-functionalization : Introducing chlorine atoms via electrophilic substitution or using chlorinating agents (e.g., POCl₃) after constructing the quinoline skeleton .

- Methoxy group installation : Alkylation or nucleophilic substitution at the 8-position using methoxy-containing reagents (e.g., methyl iodide in basic conditions) .

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity validation employs a combination of chromatographic and spectroscopic techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

- ¹H/¹³C NMR : Confirmation of substituent integration ratios (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the quinoline ring) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉Cl₂NO₂: calc. 258.0124, obs. 258.0126) .

Advanced Research Questions

Q. How do structural modifications at the 8-methoxy position influence the compound’s bioactivity?

Methodological Answer: The 8-methoxy group modulates electronic and steric properties, impacting interactions with biological targets:

- Electron-withdrawing vs. donating effects : Replacing methoxy with trifluoroethoxy () enhances electrophilicity, improving binding to metalloenzymes (e.g., zinc-dependent proteases) .

- Steric hindrance : Bulkier substituents (e.g., 2,2,2-trifluoroethoxy) reduce π-π stacking in protein pockets but improve selectivity via C–F⋯π interactions .

- Biological assays : Modifications are tested in enzyme inhibition assays (e.g., IC₅₀ values against Plasmodium falciparum) or fluorescence-based zinc sensing (quantum yield up to 0.70) .

Q. What advanced spectroscopic techniques resolve electronic environment contradictions in the quinoline ring?

Methodological Answer: Contradictions in electronic distribution are addressed via:

- X-ray crystallography : Resolves bond-length alternations (e.g., C–Cl vs. C–O distances) and confirms protonation states (e.g., quinolinium vs. neutral quinoline) .

- Fluorescence spectroscopy : Detects emission shifts (Δλ = 70 nm) upon metal coordination, indicating changes in conjugation .

- Solid-state NMR : Distinguishes polymorphic forms by analyzing ¹³C chemical shifts of methyl and methoxy groups .

Q. How can crystallographic data clarify reaction mechanism ambiguities?

Methodological Answer: X-ray diffraction studies provide atomic-level insights:

- Hydrogen bonding networks : Short N–H⋯N distances (2.684 Å) in protonated quinolines confirm intramolecular stabilization, ruling out alternative tautomers .

- Dihedral angles : A 70.22° angle between quinoline and methoxyphenyl rings () supports steric-driven regioselectivity in substitution reactions.

- C–F⋯π interactions : Non-covalent contacts (3.1–3.2 Å) explain unexpected stability of fluorinated derivatives .

Q. What methodological challenges arise in developing quinoline-based zinc sensors?

Methodological Answer: Key challenges include:

- Selectivity over competing ions : Optimizing chelating groups (e.g., 8-hydroxy vs. 8-methoxy) to avoid interference from Fe²⁺/Cu²⁺ .

- Solubility in biological matrices : Introducing hydrophilic substituents (e.g., carboxylic acids) while retaining membrane permeability .

- Real-time monitoring : Balancing fluorescence quantum yield (0.70) with photostability under prolonged irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.